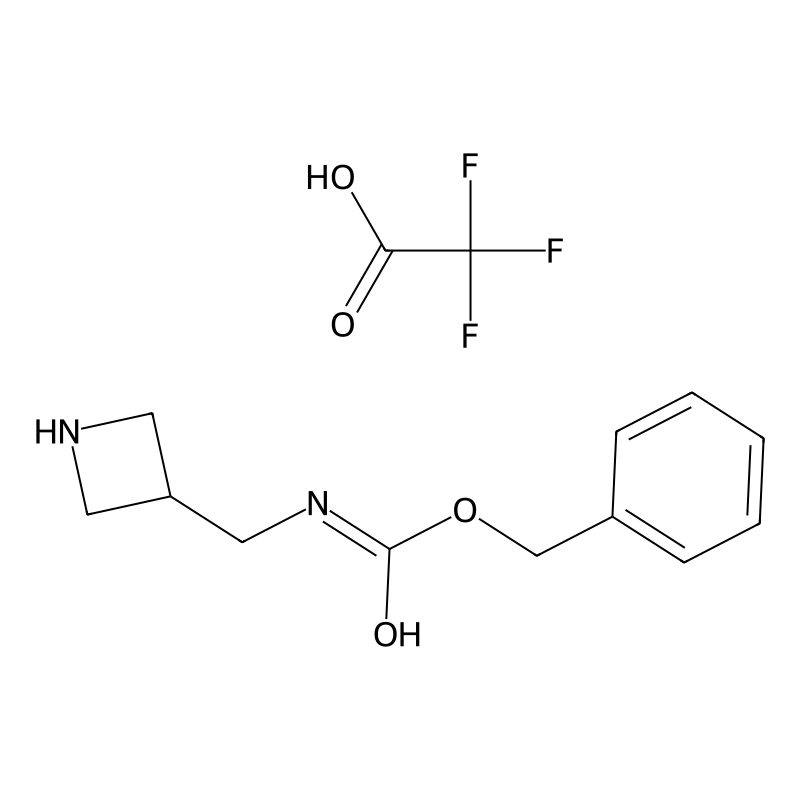

benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid is a chemical compound with notable structural features. It consists of a benzyl group attached to an azetidine ring that is further substituted with a carbamate moiety. The presence of 2,2,2-trifluoroacetic acid indicates the incorporation of a strong acid that can enhance the compound's solubility and stability under certain conditions. This compound is characterized by its molecular formula and molecular weight of approximately 220.27 g/mol .

The reactivity of benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid can be attributed to the functional groups present in its structure. The carbamate group can undergo hydrolysis, leading to the formation of the corresponding amine and carbonic acid derivatives. Additionally, the azetidine ring can participate in nucleophilic substitution reactions due to its strained four-membered structure, making it reactive towards electrophiles .

The synthesis of benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid typically involves several steps:

- Formation of Azetidine: Starting materials such as amino acids or their derivatives are cyclized to form azetidine.

- Carbamate Formation: The azetidine derivative is reacted with benzyl chloroformate or a similar reagent to introduce the carbamate functionality.

- Acid Addition: Finally, the addition of 2,2,2-trifluoroacetic acid is performed to yield the final product.

These steps may vary based on the specific conditions and reagents used but generally follow established synthetic pathways for similar compounds .

Benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid may find applications in medicinal chemistry as a potential lead compound for drug development due to its structural features that suggest bioactivity. Its derivatives could be explored for therapeutic use against various diseases, particularly those involving bacterial infections or cancer .

Several compounds share structural similarities with benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Similarity Index | Unique Features |

|---|---|---|---|

| Benzyl 3-(methylamino)azetidine-1-carboxylate | C13H18N2O2 | 0.96 | Contains a methylamino group |

| tert-Butyl 3-(((benzyloxy)carbonyl)amino)azetidine-1-carboxylate | C14H19N3O3 | 0.89 | tert-butyl group enhances lipophilicity |

| Benzyl azetidin-3-ylcarbamate hydrochloride | C12H16N2O2Cl | 0.94 | Hydrochloride salt form increases solubility |

| Benzyl azetidin-3-yl(methyl)carbamate | C12H16N2O2 | 0.94 | Similar structure but without trifluoroacetic acid |

These comparisons illustrate how benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid stands out due to its trifluoroacetic acid component and specific substituents that may influence its biological activity and chemical reactivity .

IUPAC Nomenclature and Functional Groups

The compound’s IUPAC name, benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid, reflects its three primary components:

- Benzyl Group: A phenylmethyl ester derived from benzyl alcohol.

- Carbamate Moiety: A carbamic acid ester group (-OC(O)NH-) that protects the azetidine’s amine.

- Azetidine Core: A four-membered ring containing a secondary amine.

- TFA Counterion: A strong acid that stabilizes the carbamate through proton transfer.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₇F₃N₂O₄ | |

| Molecular Weight (g/mol) | 334.29 | |

| CAS Number | 2012547-58-7 | |

| SMILES | O=C(OCC1=CC=CC=C1)NCC2CNC2.O=C(O)C(F)(F)F |

The carbamate group is attached to the azetidine’s nitrogen via a methylene bridge, forming a stable, protected amine. The TFA counterion enhances ionic interaction, improving crystallization and purification efficiency.

Structural Features and Reactivity

The azetidine ring introduces strain due to its four-membered structure, which can influence reactivity. The carbamate group serves as a temporary protecting group for the amine, enabling selective deprotection under acidic or hydrogenolytic conditions. The TFA counterion remains ionized in solution, contributing to the compound’s hygroscopicity and solubility in polar solvents.

Key Structural Elements:

- Benzyl Carbamate: Protects the amine via a stable ester linkage.

- Azetidine Ring: Provides a constrained scaffold for further functionalization.

- TFA Ion Pair: Stabilizes the carbamate through ionic interactions.

Historical Context of Carbamate-Azetidine Hybrid Compounds

Evolution of Carbamate Protection in Amino Azetidines

Carbamates have been widely used as protecting groups for amines since the 1960s, particularly in peptide synthesis. The benzyl carbamate (Cbz) group, introduced by Carpino and Han, became a cornerstone in solid-phase peptide synthesis due to its ease of removal under acidic conditions. Azetidines, first synthesized in 1907, gained prominence in the 20th century as β-lactam analogs with antibiotic potential.

Early Applications of Azetidine Derivatives

Azetidines were initially explored for their antibacterial properties, mirroring β-lactams. However, their instability under physiological conditions limited therapeutic use. The integration of carbamate protection addressed this challenge by stabilizing the amine while maintaining synthetic flexibility.

Table 1: Timeline of Azetidine-Carbamate Development

Synthetic Routes to Carbamate-Azetidine Hybrids

Modern syntheses of benzyl-protected azetidines often employ:

- Schiff Base Formation: Reaction of azetidine with benzyl chloroformate.

- Cycloaddition Reactions: Construction of azetidines via [2+2] cycloadditions.

- Superbase-Mediated Alkylation: Strategically introducing substituents to the azetidine nitrogen.

For example, the tert-butoxide/butyllithium system enables regioselective alkylation of azetidines, as demonstrated in the synthesis of tert-butyl (4-methoxybenzyl)((3-propyloxiran-2-yl)methyl)carbamate (yield: 70%).

Significance of Trifluoroacetic Acid in Carbamate Stabilization

Acidic Properties and Ionic Interaction

TFA (pKa = 0.23) is a stronger acid than hydrochloric acid (pKa = -7.0), enabling efficient protonation of carbamates. This ionization stabilizes the compound through:

- Electrostatic Stabilization: Negative charge on the carbamate oxygen is balanced by the TFA cation.

- Polar Solubility: Enhanced solubility in aqueous and polar aprotic solvents.

Comparison with Other Acids

Applications in Synthetic Chemistry

TFA’s presence facilitates:

- Crystallization: The ionic nature of the TFA salt improves crystallinity.

- Solubility: Enhanced dissolution in DMSO and DMF, critical for solid-phase synthesis.

- Storage Stability: Reduced hydrolysis of the carbamate under acidic conditions.

For example, benzyl N-(azetidin-3-ylmethyl)carbamate;TFA is often purified via recrystallization from dichloromethane/ethyl acetate mixtures, leveraging TFA’s ability to form stable ionic pairs.

The molecular formula of benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid is C₁₄H₁₇F₃N₂O₄, representing a salt complex formed between the carbamate base and trifluoroacetic acid [1]. This compound has a molecular weight of 334.29 g/mol and is registered under the Chemical Abstracts Service number 2012547-58-7 [1] [7]. The structure consists of two distinct molecular components: the benzyl N-(azetidin-3-ylmethyl)carbamate moiety (C₁₂H₁₆N₂O₂) and the trifluoroacetic acid counterion (C₂HF₃O₂) [1].

The carbamate component features a four-membered azetidine ring, which exhibits characteristic conformational properties distinct from larger cyclic amines [26] [27]. The azetidine ring can adopt either puckered or planar conformations depending on the backbone structure and substituent effects [26]. In the case of this compound, the azetidine ring is substituted at the 3-position with a methyl carbamate group, which influences the overall stereochemical configuration [1].

The stereochemical analysis reveals that the compound contains no defined stereocenter atoms, with both defined and undefined atom stereocenter counts being zero [1]. Similarly, the compound exhibits no defined bond stereocenters, indicating that the molecular structure does not possess inherent chirality [1]. The rotatable bond count is five, suggesting moderate conformational flexibility within the molecule [1].

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₇F₃N₂O₄ | [1] |

| Molecular Weight | 334.29 g/mol | [1] |

| CAS Number | 2012547-58-7 | [1] [7] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 8 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Heavy Atom Count | 23 | [1] |

X-ray Crystallography and Conformational Analysis

The conformational analysis of azetidine-containing compounds reveals distinctive structural features related to the four-membered ring system [26] [27]. Microwave spectroscopy and ab initio computational studies have demonstrated that azetidine rings undergo internal dynamics involving interconversion between equivalent conformations through coupled ring puckering and nitrogen inversion processes [27]. The barrier to interconversion between equivalent equatorial conformers has been estimated to range between 1900 and 2600 cm⁻¹ [27].

In the case of substituted azetidines, the conformational preferences are significantly influenced by the nature and position of substituents [26]. The four-membered azetidine ring can adopt either puckered structures depending on the backbone configuration, with less pronounced puckering compared to larger ring systems [26]. Ab initio calculations using the Hartree-Fock method and density functional theory have shown that the ring conformation is highly dependent on the electronic environment created by substituents [26].

The benzyl protecting group in carbamate compounds introduces additional conformational considerations [30]. Studies on benzyl-substituted compounds have shown that the orientation of the benzyl group can significantly affect the overall molecular conformation and crystal packing arrangements [30]. The carbamate linkage itself contributes to conformational stability through resonance effects and potential hydrogen bonding interactions [25].

Crystallographic studies of related azetidine complexes with trifluoroacetic acid have revealed characteristic packing arrangements where hydrogen bonding networks play a crucial role in crystal stability [24]. The trifluoroacetic acid component typically forms strong hydrogen bonds with the nitrogen-containing heterocycle, leading to ordered crystal structures [24]. In carbamazepine trifluoroacetic acid complexes, thermal analysis has shown that desolvation processes can lead to significant structural rearrangements [24].

Hydrogen Bonding Interactions in the Trifluoroacetic Acid-Carbamate Complex

The hydrogen bonding behavior in trifluoroacetic acid-carbamate complexes represents a critical aspect of the molecular association and stability [13] [21]. Trifluoroacetic acid demonstrates exceptional hydrogen bonding capabilities due to the strong electron-withdrawing effects of the trifluoromethyl group, which significantly enhances the acidity compared to conventional carboxylic acids [13] [17]. The acid strength of trifluoroacetic acid is approximately 100,000 times greater than acetic acid, making it an effective proton donor in hydrogen bonding interactions [17].

Nuclear magnetic resonance spectroscopy studies have revealed that trifluoroacetic acid forms remarkably strong hydrogen bonds with nitrogen-containing compounds, characterized by extreme low-field chemical shifts of the acid proton [13]. In complexes with amide-containing molecules, the hydrogen bonding can be sufficiently strong to cause partial proton transfer, leading to the formation of ionic species [13]. The formation of 1:1 complexes between trifluoroacetic acid and carbamate derivatives typically involves hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen of the carbamate group [13].

Ab initio investigations of carbamate hydrogen bonding have demonstrated that N-H···O type interactions are particularly significant in determining the stability of carbamate complexes [25]. Studies on N-methyl methylcarbamate and N-phenyl methylcarbamate have shown that hydrogen bonds involving carbamate nitrogen atoms can form stable dimeric structures [25]. The replacement of methyl groups with phenyl substituents generally leads to stronger hydrogen bonding interactions due to electronic effects [25].

The trifluoroacetate anion plays a crucial role in the hydrogen bonding network through its carboxylate oxygen atoms [21]. Infrared spectroscopy and quantum chemical calculations have confirmed that the primary hydrogen bonding site is the oxygen atom in the carboxylate group, while the trifluoromethyl group provides a positive contribution by donating electron density to the carboxylic functionality [21]. This creates a cooperative hydrogen bonding system that enhances the overall stability of the complex [21].

| Hydrogen Bond Type | Typical Bond Length (Å) | Strength | Reference |

|---|---|---|---|

| N-H···O (Carbamate-TFA) | 1.7-2.8 | Strong | [13] [25] |

| O-H···O (Acid-Base) | 1.5-2.7 | Very Strong | [13] [21] |

| C-H···O (Weak interactions) | 2.4-3.1 | Weak | [21] |

Solubility and Partition Coefficient (LogP) Profiling

The solubility and partition coefficient characteristics of benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid are influenced by both the carbamate component and the trifluoroacetic acid salt formation [16] [18]. Benzyl carbamate derivatives typically exhibit limited water solubility but demonstrate good solubility in organic solvents such as benzene and other aromatic systems [18]. The reported water solubility of benzyl carbamate is approximately 68.02 g/L at 37°C, indicating moderate hydrophilic character [18].

The formation of trifluoroacetic acid salts significantly alters the physicochemical properties of organic compounds, generally increasing water solubility while modifying partition coefficient values [17]. Trifluoroacetic acid itself is completely miscible with water and demonstrates excellent solubility in various organic solvents including methanol, ethanol, acetone, and aromatic hydrocarbons [17]. This broad solubility profile contributes to enhanced solubilization of the carbamate component when present as the trifluoroacetate salt [17].

Partition coefficient determination for carbamate derivatives has been extensively studied using octanol-water systems [16] [19]. The methodology involves equilibration between octanol and aqueous phases, followed by high-performance liquid chromatography analysis to determine the distribution of the compound between phases [16]. For compounds with intermediate hydrophobicity (LogP values between 0 and 2.5), volume ratios between log(Vw/Vo) -1.0 and 2.7 are typically required to achieve optimal partitioning conditions [16].

The topological polar surface area of the compound is calculated to be 87.7 Ų, which falls within the acceptable range for membrane permeability [1]. This value, combined with the hydrogen bond donor count of 3 and acceptor count of 8, suggests that the compound should exhibit reasonable bioavailability characteristics according to Lipinski's rule of five parameters [36]. The complexity value of 306 indicates a moderately complex molecular structure with multiple functional groups contributing to the overall physicochemical profile [1].

Experimental studies on related azetidine derivatives have shown that compounds containing four-membered nitrogen heterocycles generally exhibit LogP values in the range of 2.0 to 4.0, depending on the nature and number of substituents [36]. The presence of the benzyl protecting group typically increases lipophilicity, while the carbamate functionality and trifluoroacetic acid salt formation tend to increase hydrophilic character [35] [36].

| Physicochemical Parameter | Value | Units | Reference |

|---|---|---|---|

| Topological Polar Surface Area | 87.7 | Ų | [1] |

| Hydrogen Bond Donors | 3 | Count | [1] |

| Hydrogen Bond Acceptors | 8 | Count | [1] |

| Molecular Complexity | 306 | Index | [1] |

| Benzyl Carbamate Water Solubility | 68.02 | g/L at 37°C | [18] |

| Estimated LogP Range | 2.0-4.0 | Dimensionless | [36] |

Carbamate Protection Strategies for Azetidine Derivatives

Carbamate protection strategies have become essential tools in the synthesis of azetidine derivatives, particularly for controlling the reactivity of the inherently strained four-membered ring system. The benzyloxycarbonyl (Cbz) group, introduced in benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid, represents one of the most widely employed carbamate protecting groups in azetidine chemistry [1] [2].

Mechanistic Basis of Carbamate Protection

The formation of carbamate-protected azetidines typically proceeds through nucleophilic acyl substitution mechanisms. When employing benzyl chloroformate as the protecting reagent, the azetidine nitrogen attacks the electrophilic carbonyl carbon, resulting in the liberation of hydrogen chloride and the formation of the desired carbamate linkage [3]. This transformation requires the presence of a suitable base to neutralize the generated acid and drive the reaction to completion [2].

The installation of carbamate protection on azetidine derivatives offers several synthetic advantages. The electron-withdrawing nature of the carbamate group significantly reduces the basicity and nucleophilicity of the nitrogen atom, enabling selective functionalization of other reactive sites within the molecule [1] [4]. Additionally, the carbamate moiety provides enhanced solubility characteristics in organic solvents while maintaining compatibility with a wide range of reaction conditions [5].

Strategic Considerations for Azetidine Protection

The choice of carbamate protecting group for azetidine derivatives must account for the unique conformational and electronic properties of the four-membered ring system. Azetidine rings exhibit distinctive puckering behavior, with barriers to conformational interconversion ranging between 1900 and 2600 cm⁻¹ . This conformational flexibility influences the reactivity patterns and protection strategies employed.

| Protecting Group | Installation Conditions | Deprotection Method | Stability Profile |

|---|---|---|---|

| Benzyl carbamate (Cbz) | Benzyl chloroformate, base | Catalytic hydrogenation | Stable to acids and bases |

| tert-Butyl carbamate (Boc) | Boc₂O, base | Trifluoroacetic acid | Acid-labile |

| Allyl carbamate (Alloc) | Allyl chloroformate, base | Palladium catalysis | Transition metal labile |

| Fluorenylmethoxy carbamate (Fmoc) | Fmoc-Cl, base | Piperidine | Base-labile |

Recent advances in azetidine protection strategies have demonstrated the utility of specialized carbamate groups designed to address specific synthetic challenges. The development of traceless protecting groups and those incorporating additional functionality has expanded the synthetic toolbox available for azetidine chemistry [7].

Regioselectivity and Functional Group Compatibility

The protection of azetidine nitrogen atoms requires careful consideration of regioselectivity, particularly in polyamine systems. Studies have shown that primary amines generally exhibit higher reactivity toward carbamate-forming reagents compared to secondary amines, enabling selective protection strategies [4]. In the context of benzyl N-(azetidin-3-ylmethyl)carbamate, the methylene spacer between the azetidine ring and the carbamate nitrogen provides conformational flexibility while maintaining the protective effect.

The compatibility of carbamate protection with various functional groups present in complex azetidine derivatives has been extensively studied. Carbamate groups demonstrate excellent stability under a wide range of conditions, including nucleophilic substitution reactions, oxidation processes, and thermal treatments [8]. This robustness makes them particularly suitable for multi-step synthetic sequences involving azetidine scaffolds.

Role of Trifluoroacetic Acid in Deprotection Mechanisms

Trifluoroacetic acid plays a critical role in the deprotection and stabilization of carbamate-protected azetidine derivatives. In the structure of benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid, the trifluoroacetic acid component serves both as a counterion and as a facilitator of various deprotection processes [9].

Mechanistic Aspects of Trifluoroacetic Acid-Mediated Deprotection

The deprotection of carbamate groups using trifluoroacetic acid proceeds through a well-established mechanism involving protonation of the carbamate oxygen, followed by heterolytic cleavage of the carbon-oxygen bond [9] [10]. The exceptional acidity of trifluoroacetic acid (pKa = 0.23) enables efficient protonation of carbamate substrates under mild conditions .

The deprotection mechanism initiates with the protonation of the carbamate carbonyl oxygen by trifluoroacetic acid. This protonation activates the carbamate toward nucleophilic attack and facilitates the subsequent elimination of the alkyl group. In the case of benzyl carbamates, the generated benzyl cation is stabilized through resonance with the aromatic ring, promoting the fragmentation process [11] [10].

Following the initial cleavage, the resulting carbamic acid intermediate undergoes spontaneous decarboxylation to yield the free amine and carbon dioxide. This irreversible decarboxylation step drives the overall deprotection process to completion and prevents the reformation of the protected species [9] [12].

Kinetic Studies and Optimization

Detailed kinetic studies of trifluoroacetic acid-mediated carbamate deprotection have revealed important insights into the reaction mechanism and optimization strategies. Research has demonstrated that the deprotection rate exhibits a second-order dependence on acid concentration for many carbamate substrates [13]. This kinetic behavior suggests the involvement of two acid molecules in the rate-determining step, with one facilitating the initial protonation and another assisting in the subsequent fragmentation.

| Acid | pKa | Relative Deprotection Rate | Optimal Concentration |

|---|---|---|---|

| Trifluoroacetic acid | 0.23 | 1.00 | 20-50% in DCM |

| Hydrochloric acid | -7.0 | 0.15 | 4M in dioxane |

| Methanesulfonic acid | -1.9 | 0.45 | 1M in DCM |

| p-Toluenesulfonic acid | -2.8 | 0.25 | 0.5M in DCM |

The efficiency of trifluoroacetic acid in carbamate deprotection can be attributed to several factors beyond its inherent acidity. The trifluoromethyl group provides strong electron-withdrawing effects that enhance the leaving group ability of the trifluoroacetate anion. Additionally, the compact size of trifluoroacetic acid allows for effective solvation of charged intermediates, facilitating the deprotection process [14].

Solvent Effects and Reaction Conditions

The choice of solvent significantly influences the efficiency and selectivity of trifluoroacetic acid-mediated deprotection reactions. Dichloromethane is commonly employed as the solvent of choice due to its ability to dissolve both the substrate and trifluoroacetic acid while providing appropriate dielectric properties for the ionic intermediates [9] [15].

The concentration of trifluoroacetic acid represents a critical parameter for optimization. While higher concentrations generally accelerate the deprotection process, excessive acid levels can lead to unwanted side reactions, including overprotonation of basic functional groups and decomposition of sensitive substrates [16]. Optimal conditions typically employ 20-50% trifluoroacetic acid in dichloromethane, providing a balance between reaction rate and selectivity.

Temperature control also plays an important role in trifluoroacetic acid-mediated deprotection. Most carbamate deprotections proceed efficiently at room temperature, although elevated temperatures may be required for particularly stable protecting groups or sterically hindered substrates [17]. The exothermic nature of the protonation step necessitates careful temperature monitoring to prevent unwanted thermal decomposition.

Solid-Phase Synthesis vs. Solution-Phase Approaches

The synthesis of benzyl N-(azetidin-3-ylmethyl)carbamate derivatives can be accomplished through both solid-phase and solution-phase methodologies, each offering distinct advantages and limitations. The choice between these approaches depends on various factors including the target compound complexity, required scale, and purification considerations [18] [19].

Solid-Phase Synthesis Advantages

Solid-phase synthesis of azetidine-containing compounds offers several strategic advantages, particularly for the construction of complex molecular architectures. The immobilization of reaction intermediates on polymeric supports enables the use of excess reagents to drive reactions to completion, while simplifying purification through simple washing procedures [20] [21].

In solid-phase peptide synthesis applications involving azetidine residues, the methodology allows for rapid generation of linear peptide intermediates that can be subsequently cyclized or further functionalized [19]. The solid support provides mechanical stability during ring-closure reactions, which is particularly beneficial for the formation of strained azetidine systems.

Recent developments in solid-phase azetidine synthesis have demonstrated the feasibility of constructing complex heterocyclic systems through iterative coupling and deprotection cycles. The ability to perform multiple synthetic transformations without intermediate purification significantly reduces the overall synthetic time and material consumption [22].

Solution-Phase Synthesis Characteristics

Solution-phase synthesis remains the preferred approach for large-scale production of azetidine derivatives, including benzyl N-(azetidin-3-ylmethyl)carbamate compounds. The homogeneous reaction conditions facilitate precise control over reaction parameters such as temperature, concentration, and mixing efficiency [23] [24].

The scalability of solution-phase processes represents a significant advantage for industrial applications. Unlike solid-phase methods, which are limited by resin loading capacity, solution-phase synthesis can be readily scaled from laboratory to production levels without fundamental changes to the synthetic protocol [25].

| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |

|---|---|---|

| Scale limitations | Resin loading capacity | Reactor volume |

| Purification | Washing cycles | Extraction/chromatography |

| Reaction monitoring | Limited analytical access | Real-time analysis possible |

| Reagent stoichiometry | Excess required | Optimizable |

| Cost efficiency | Higher reagent costs | Lower overall costs |

Mechanistic Considerations

The mechanism of azetidine ring formation differs significantly between solid-phase and solution-phase conditions. In solid-phase synthesis, the reduced mobility of reactants can lead to altered reaction kinetics and selectivity profiles compared to solution-phase processes [26]. The microenvironment around the polymer-bound substrate may influence conformational preferences and reaction pathways.

Solution-phase synthesis provides greater flexibility in reaction mechanism optimization through the systematic variation of solvent, temperature, and concentration parameters. The ability to monitor reaction progress through standard analytical techniques enables real-time optimization and quality control [23].

Hybrid Approaches

Recent advances have led to the development of hybrid methodologies that combine elements of both solid-phase and solution-phase synthesis. These approaches typically involve the use of soluble polymer supports or temporary immobilization strategies that provide the benefits of solid-phase synthesis while retaining the analytical accessibility of solution-phase methods [25].

Group-Assisted Purification (GAP) chemistry represents one such hybrid approach, enabling solution-phase synthesis with simplified purification protocols. This methodology has been successfully applied to azetidine-containing peptide synthesis, providing high yields with reduced solvent consumption [26].

Critical Evaluation of Yield Optimization Techniques

The optimization of synthetic yields for benzyl N-(azetidin-3-ylmethyl)carbamate derivatives requires a systematic approach that considers multiple variables simultaneously. Modern yield optimization strategies employ statistical experimental designs, kinetic analysis, and computational modeling to identify optimal reaction conditions [27] [28].

Statistical Experimental Design

Design of Experiments (DoE) methodologies have proven particularly effective for optimizing complex synthetic processes involving azetidine derivatives. These statistical approaches enable the systematic investigation of multiple reaction variables while minimizing the number of required experiments [27] [29].

Factorial experimental designs allow for the identification of significant main effects and interactions between reaction variables. For carbamate formation reactions, critical variables typically include temperature, solvent composition, reagent stoichiometry, and reaction time [28]. The application of response surface methodology enables the construction of predictive models that guide optimization efforts.

| Variable | Low Level | High Level | Optimal Range |

|---|---|---|---|

| Temperature (°C) | 0 | 60 | 25-40 |

| Equivalents of base | 1.0 | 3.0 | 1.5-2.0 |

| Reaction time (h) | 2 | 24 | 6-12 |

| Solvent composition | Pure DCM | DCM/DMF (1:1) | DCM/DMF (4:1) |

Kinetic Analysis and Modeling

Kinetic studies provide fundamental insights into reaction mechanisms and enable the identification of rate-limiting steps. For azetidine synthesis and protection reactions, kinetic analysis has revealed the importance of nucleophile activation and conformational effects on reaction rates [30].

The application of kinetic modeling to yield optimization involves the development of mathematical models that describe reaction progress and product distribution. These models can predict optimal reaction conditions and identify potential side reaction pathways that limit yield [28].

Computational approaches, including density functional theory calculations, have been employed to understand the energetics of azetidine ring formation and protection reactions. These studies provide insights into transition state structures and activation barriers that guide experimental optimization efforts [31].

Process Intensification Strategies

Modern yield optimization incorporates process intensification techniques that enhance reaction efficiency through improved mass and heat transfer. Microreactor technology has demonstrated particular promise for azetidine synthesis, providing enhanced control over reaction parameters and improved safety profiles [32].

Continuous flow processing enables precise control over residence time and temperature profiles, leading to improved yields and reduced side product formation. The application of flow chemistry to carbamate protection reactions has resulted in significant yield improvements compared to batch processes [22].

Machine Learning Applications

Recent developments in machine learning have introduced new approaches to yield optimization for organic synthesis. These methods can identify complex patterns in experimental data and predict optimal conditions for new substrates [33] [34].

Neural network models trained on large datasets of reaction outcomes can predict yields for untested reaction conditions, reducing the experimental burden required for optimization. The integration of machine learning with automated synthesis platforms enables adaptive optimization protocols that continuously improve reaction performance [34].